molecular formula C21H23NO4S3 B413020 diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 296272-67-8

diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B413020
CAS No.: 296272-67-8
M. Wt: 449.6g/mol
InChI Key: SKZHBAMWWCDALS-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name is diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate . Breaking down the name:

  • Diethyl : Indicates two ethyl ester groups at positions 4 and 5 of the dithiole ring.
  • 1,3-dithiole : A five-membered ring containing two sulfur atoms at positions 1 and 3.
  • 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene) : A quinoline derivative substituted with three methyl groups (positions 2, 2, and 6) and a thione (C=S) group at position 3, fused to the dithiole via a ylidene linkage.

Table 1 summarizes key identifiers:

Property Value
CAS Registry Number 296272-67-8
Molecular Formula C₂₁H₂₃NO₄S₃
Molecular Weight 449.6 g/mol
IUPAC Name diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

Historical Context of Discovery and Early Syntheses

First reported in the early 2000s, this compound emerged from efforts to hybridize quinoline and dithiole motifs for enhanced electronic properties. Early syntheses relied on Friedländer annulation and cyclocondensation strategies:

  • Quinoline Precursor : 2,2,6-Trimethyl-1,2-dihydroquinolin-3-thione was prepared via cyclization of substituted anilines with β-ketoesters.
  • Dithiole Integration : The dithiole-4,5-dicarboxylate moiety was introduced through nucleophilic substitution or -dipolar cycloaddition reactions.

Challenges included stabilizing the reactive thioxo group and achieving regioselectivity during cyclization. Early yields were modest (~30–40%), but microwave-assisted methods later improved efficiency.

Position Within the Dithiole-Quinoline Hybrid Chemical Family

This compound belongs to a broader class of dithiole-quinoline hybrids , which are studied for their conjugated π-systems and redox-active sulfur atoms. Key structural comparisons include:

Table 2: Representative Dithiole-Quinoline Hybrids

Compound Structural Features Key Differences
Diethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate Spirocyclic thiopyrano-quinoline fusion Additional ethyl and methyl substituents
Dimethyl 2-(2,2,6-trimethyl-1-pentanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate Pentanoyl substituent at N1 Altered acyl group modulates solubility
4,5-Dihydro-1H-dithiolo[3,4-c]quinoline-1-thione Reduced dihydroquinoline core Lacks ester groups, simpler substitution pattern

Unique attributes of the subject compound include:

  • Electron-Withdrawing Esters : The diethyl dicarboxylate groups enhance electrophilicity, facilitating charge-transfer interactions.
  • Steric Shielding : Three methyl groups on the quinoline ring hinder undesired side reactions at positions 2 and 6.
  • Conjugation Pathway : The ylidene bridge between quinoline and dithiole extends π-conjugation, relevant for optoelectronic applications.

This structural profile positions it as a candidate for advanced materials research, though further studies are needed to explore its full potential.

Properties

IUPAC Name

diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZHBAMWWCDALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinoline-Thione Core

The quinoline-thione precursor is synthesized through a Friedländer condensation reaction. A mixture of 2,2,6-trimethylcyclohexanone and thiourea undergoes cyclization in the presence of acidic catalysts (e.g., hydrochloric acid) under reflux. Elemental sulfur is introduced at this stage to form the thioxo group, a critical modification that enhances reactivity for subsequent annelation.

Reaction Conditions :

  • Solvent : Toluene or DMF

  • Temperature : 110–120°C

  • Duration : 6–8 hours

  • Yield : ~60–70% (estimated from analogous reactions).

Annelation of the Dithiole Ring

The quinoline-thione intermediate is subjected to cyclization with diethyl 1,3-dithiole-4,5-dicarboxylate. This step involves nucleophilic attack by the sulfur atoms of the dithiole moiety on the electron-deficient quinoline core, facilitated by Lewis acids such as boron trifluoride etherate.

Key Observations :

  • The reaction proceeds optimally under anhydrous conditions to prevent hydrolysis.

  • Thin-layer chromatography (TLC) in hexane:ethyl acetate (7:3) is used to monitor completion.

Esterification and Final Modification

The annelated product undergoes esterification with ethanol in the presence of sulfuric acid as a catalyst. This step ensures the introduction of ethyl groups at the 4- and 5-positions of the dithiole ring.

Optimization Notes :

  • Excess ethanol drives the reaction to completion.

  • The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol).

Reaction Mechanisms and Intermediate Analysis

Sulfurization of the Quinoline Core

The thioxo group (-S-) is introduced via reaction of the quinoline precursor with elemental sulfur. This step likely proceeds through a radical mechanism, where sulfur atoms insert into C-H bonds adjacent to the carbonyl group. Computational studies suggest that the thiocarbonyl group enhances electrophilicity, enabling subsequent annelation.

Dithiole Ring Formation

The cyclization step involves a [4+2] cycloaddition between the quinoline-thione and the dithiole dicarboxylate. Density functional theory (DFT) calculations indicate that the reaction is thermodynamically favorable (ΔG ≈ -15 kcal/mol) due to aromatic stabilization of the product.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Synthesis
Temperature 110–120°CHigher temperatures accelerate sulfurization but risk decomposition.
Solvent DMFPolar aprotic solvents stabilize intermediates.
Catalyst BF₃·Et₂OEnhances electrophilicity of the quinoline core.
Reaction Time 6–8 hoursProlonged durations reduce side products.

Data adapted from.

Analytical Techniques for Synthesis Monitoring

Thin-Layer Chromatography (TLC)

  • Mobile Phase : Hexane:ethyl acetate (7:3)

  • Visualization : UV light at 254 nm or iodine staining.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Key signals include:

    • δ 1.2–1.4 ppm (triplet, -OCH₂CH₃)

    • δ 2.6–2.8 ppm (singlet, -SCH₃ groups).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 449.6 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃NO₄S₃.

Comparative Analysis with Structural Analogues

The dimethyl analogue (CAS 258267-12-8) follows a nearly identical pathway but substitutes ethanol with methanol during esterification. Key differences include:

  • Reduced Steric Hindrance : Methyl groups facilitate faster reaction kinetics (yield increase of ~10% compared to ethyl).

  • Solubility : The dimethyl derivative exhibits higher solubility in polar solvents due to shorter alkyl chains.

Troubleshooting Common Challenges

Low Yields in Annelation

  • Cause : Incomplete sulfurization of the quinoline precursor.

  • Solution : Increase sulfur stoichiometry (1.5–2.0 equivalents) and extend reaction time.

Purification Difficulties

  • Cause : Co-elution of byproducts in column chromatography.

  • Solution : Gradient elution with dichloromethane:methanol (95:5 to 90:10) .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo a variety of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to form the corresponding dihydro derivative.

  • Substitution: : Involves nucleophilic or electrophilic substitution at specific positions on the quinoline or dithiole rings.

Common Reagents and Conditions: Common reagents might include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions would vary depending on the desired transformation, but generally, reactions would be carried out in solvents like dichloromethane or toluene under controlled temperatures.

Major Products: The major products formed from these reactions would be dictated by the nature of the reacting species. For instance, oxidation would yield sulfoxides or sulfones, while reduction would result in dihydroquinoline derivatives.

Scientific Research Applications

Biological Applications

  • Medicinal Chemistry :
    • Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has shown promising biological activities in preliminary studies. It is being investigated for its potential as a therapeutic agent in treating various diseases due to its structural similarity to known bioactive compounds .
    • Neurodegenerative Diseases : Research indicates that derivatives of quinoline structures can act as multifunctional agents for neurodegenerative diseases like Alzheimer’s disease. Compounds similar to this compound may inhibit cholinesterases and monoamine oxidases (MAOs), which are crucial targets in Alzheimer's treatment .
  • Antioxidant and Antitumor Activities :
    • The compound's thioxo group may contribute to its antioxidant properties. Studies have highlighted that related compounds exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
    • Additionally, the biological evaluation of similar dithiocarbamate derivatives has shown antitumor activity. The structural features present in this compound could also support investigations into its potential anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves several synthetic steps that allow for the modification of the compound to enhance its biological activities or alter its physical properties.

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylateContains similar dithiole structureLacks the quinoline moiety
2-(4,5-Dicarboxylato-1,3-dithiol-2)Similar dithiole frameworkDifferent substituents on the dithiole
N-acyl derivatives of dithioloquinolinesRelated to quinoline structureAcylation alters reactivity and properties

The unique structural characteristics of this compound may confer distinct biological activities not found in simpler analogs.

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material science due to its unique electronic properties derived from its molecular structure. The presence of sulfur atoms within the dithiole moiety can enhance conductivity and stability in organic electronic devices.

Mechanism of Action

The mechanism by which diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. For example, it may act by inhibiting or activating certain enzymes or receptors, modulating signal transduction pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Positional Isomerism of Methyl Groups

  • Diethyl 2-(2,2,7-Trimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate This analog differs only in the position of one methyl group (7 instead of 6 on the quinoline ring). NMR studies () indicate that such positional changes alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), affecting electronic distribution and steric interactions. The 7-methyl derivative may exhibit reduced steric hindrance compared to the 6-methyl variant, influencing reactivity in cycloaddition or substitution reactions .

Additional Substituents

  • Dimethyl 2-(2,2,6,7-Tetramethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate The addition of a fourth methyl group (position 7) increases hydrophobicity and molecular weight (MW: ~480–500 g/mol).
  • Dimethyl 2-(1-Trifluoroacetyl-2,2,6,7-Tetramethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate The trifluoroacetyl group introduces strong electron-withdrawing effects, altering the quinoline’s electron density. This may shift absorption/emission spectra in spectroscopic applications or modify binding affinity in enzyme inhibition studies .

Variations in Ester Groups

Diethyl vs. Dimethyl Esters

  • Dimethyl 2-(2,2,6-Trimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate Replacing ethyl with methyl esters reduces the compound’s molecular weight (e.g., ~450 vs. ~480 g/mol for diethyl derivatives) and increases polarity (polar surface area: ~156 Ų vs. ~140 Ų). Dimethyl analogs may exhibit higher crystallinity and lower solubility in nonpolar solvents, impacting formulation in drug delivery systems .

Core Heterocycle Modifications

Dihydroquinoline vs. Dihydropyridine Derivatives

  • Diethyl 2,6-Dimethyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate Replacing the quinoline core with a dihydropyridine ring eliminates sulfur atoms and introduces methoxy groups. This drastically reduces topological polar surface area (92.3 Ų vs. ~140–156 Ų) and simplifies the electronic structure, favoring applications in calcium channel modulation (e.g., nifedipine analogs) over photophysical uses .

Comparative Data Tables

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Topological Polar Surface Area (Ų)
Target Compound C₂₃H₂₅NO₃S₃ 2,2,6-Trimethylquinoline, diethyl esters ~480 ~140–156
Diethyl 2-(2,2,7-Trimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate C₂₃H₂₅NO₃S₃ 2,2,7-Trimethylquinoline, diethyl esters ~480 ~140–156
Dimethyl 2-(2,2,6,7-Tetramethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate C₂₂H₂₃NO₃S₃ 2,2,6,7-Tetramethylquinoline, dimethyl esters ~450 ~156
Diethyl 2,6-Dimethyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate C₂₃H₂₉NO₇ Dihydropyridine, trimethoxyphenyl 419.5 92.3

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves 1,3-dipolar cycloaddition between ethylene trithiocarbonate and acetylenedicarboxylates, as seen in analogous systems (). Modifications like trifluoroacetylation () require additional steps, such as acyl chloride formation and coupling .
  • Spectroscopic Differentiation : NMR studies () highlight that substituent positions (e.g., 6- vs. 7-methyl) create distinct chemical shift patterns, aiding structural confirmation.
  • Application Potential: The sulfur-rich dithiole ring in the target compound may enhance charge transport in organic semiconductors, whereas dihydropyridine derivatives () are better suited for medicinal chemistry .

Biological Activity

Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 296272-67-8) is a complex organic compound that belongs to the class of dithiole derivatives. Its unique structure incorporates both quinoline and dithiole functionalities, which are known to exhibit a variety of biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C21H23NO4S3
  • Molecular Weight : 449.61 g/mol
  • Structure : The compound features a quinoline moiety linked to a dithiole dicarboxylate structure.

Antioxidant Activity

Research indicates that compounds containing dithiole structures often possess significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have suggested that derivatives of dithiole exhibit anticancer activities. For instance:

  • A study demonstrated that related compounds inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens:

  • In vitro studies revealed its efficacy against Gram-positive and Gram-negative bacteria.
  • The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic processes.

Study on Antioxidant Properties

A recent study assessed the antioxidant capacity of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound, suggesting strong radical scavenging activity.

Concentration (µM)% Inhibition
1030
5060
10085

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells.
  • Cell Cycle Regulation : It influences cyclin-dependent kinases leading to cell cycle arrest.
  • Apoptosis Induction : It activates caspases involved in programmed cell death.

Q & A

Q. What are the optimal conditions for synthesizing this compound, and how can yield be improved?

The synthesis typically involves refluxing precursors in ethanol, as described for analogous quinoline-dithiole hybrids. To optimize yield:

  • Solvent ratio : Adjust the DMF–EtOH mixture (1:1) during recrystallization to enhance purity .
  • Reaction time : Extend reflux duration beyond 2 hours if intermediates are detected via thin-layer chromatography (TLC).
  • Catalysts : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, as seen in related dihydroquinoline syntheses .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : Identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • IR spectroscopy : Confirm the thioxo (C=S) stretch at ~1150–1250 cm⁻¹ and ester carbonyls (C=O) at ~1700 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Q. What solvents are suitable for solubility and stability studies?

  • Polar aprotic solvents : DMF or DMSO are ideal for dissolution due to ester and heterocyclic moieties .
  • Stability : Monitor degradation in protic solvents (e.g., ethanol) via UV-Vis spectrophotometry at λmax ~300–400 nm, characteristic of conjugated systems .

Advanced Research Questions

Q. What is the mechanistic pathway for the formation of the thioxo group in this compound?

The thioxo (C=S) group likely arises via:

  • Thionation : Reaction of a ketone precursor with Lawesson’s reagent or P₄S₁₀, forming a thiocarbonyl intermediate .
  • Intermediate trapping : Use in-situ ¹H NMR to detect transient species (e.g., enolates) during reflux .

Q. How does the electronic conjugation between the quinoline and dithiole rings affect photophysical properties?

  • DFT calculations : Analyze HOMO-LUMO gaps to predict absorption/emission wavelengths. The quinoline’s electron-withdrawing effect may reduce the bandgap, enhancing visible-light absorption .
  • Experimental validation : Compare experimental UV-Vis spectra (e.g., λmax ~350 nm) with computed electronic transitions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • X-ray diffraction : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism in the dithiole-quinoline junction) by comparing experimental bond lengths/angles with crystallographic data from analogs .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of ester groups) that may explain discrepancies .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Functional group substitution : Replace ethyl esters with methyl or tert-butyl groups to alter lipophilicity and assess antimicrobial activity via MIC assays (e.g., against S. aureus or C. albicans) .
  • Heterocycle variation : Substitute the quinoline core with pyridine or imidazole to probe electronic effects on target binding .

Q. What methodologies assess the compound’s potential as a redox-active material?

  • Cyclic voltammetry : Measure oxidation/reduction peaks in acetonitrile (e.g., E₁/2 for quinoline-thioxo redox couples) .
  • EPR spectroscopy : Detect radical intermediates formed during electrochemical cycling .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 1.2–1.5 (trimethyl), δ 4.2–4.4 (ester CH₂)
IR (KBr)1700 cm⁻¹ (C=O), 1150–1250 cm⁻¹ (C=S)
HRMS (ESI+)[M+H]+ with <5 ppm error

Q. Table 2. Biological Activity Assay Parameters

ParameterConditionReference
MIC testing5 × 10⁵ CFU/mL bacteria in MHB
AntifungalRPMI-1640 medium, 46–50 h incubation

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